Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE is an organic compound with a complex structure that includes a terephthalate core substituted with a phenoxybenzoyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE typically involves a multi-step process. One common method includes the reaction of dimethyl terephthalate with 2-phenoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives.
Scientific Research Applications
DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The phenoxybenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-[(2-CHLOROBENZOYL)AMINO]TEREPHTHALATE
- DIMETHYL 2-[(2-BROMOBENZOYL)AMINO]TEREPHTHALATE
- DIMETHYL 2-[(2-(ACETYLOXY)BENZOYL)AMINO]TEREPHTHALATE
Uniqueness
DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE is unique due to the presence of the phenoxybenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H19NO6 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-phenoxybenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H19NO6/c1-28-22(26)15-12-13-17(23(27)29-2)19(14-15)24-21(25)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25) |
InChI Key |
VQUNLMMVRZLLPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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